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These application notes provide a comprehensive overview and detailed protocols for the

genetic modification of human liver organoids using CRISPR-Cas9 technology. The following

sections detail the methodologies for organoid culture, CRISPR-Cas9 delivery, and subsequent

analysis of gene editing events, tailored for applications in disease modeling, drug discovery,

and regenerative medicine.

Introduction
Human liver organoids are three-dimensional (3D) in vitro culture systems that recapitulate the

cellular organization and function of the native liver.[1][2] Their amenability to genetic

engineering, particularly through the CRISPR-Cas9 system, has established them as a

powerful tool for studying liver biology, modeling genetic diseases, and screening therapeutic

compounds.[1][2][3] This document outlines established techniques for efficient gene editing in

these systems.

Core Principles of CRISPR-Cas9 Gene Editing in
Liver Organoids
The most common approach for gene editing in liver organoids involves the delivery of a pre-

complexed Cas9 ribonucleoprotein (RNP) with a single guide RNA (sgRNA) into dissociated
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organoid cells via electroporation.[1] The sgRNA directs the Cas9 nuclease to a specific

genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair

mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology Directed Repair

(HDR), then repair the break. NHEJ can result in small insertions or deletions (indels), leading

to gene knockouts, while HDR can be utilized for precise knock-ins of desired genetic

sequences when a donor template is provided. An alternative, highly efficient knock-in method

known as CRISPR-HOT (homology-independent organoid transgenesis) leverages the NHEJ

pathway.[4][5][6]

Experimental Workflow
The general workflow for gene editing in liver organoids is a multi-step process that spans from

initial organoid culture to the validation of the genetic modification.
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Fig. 1: General experimental workflow for CRISPR-Cas9 gene editing in liver organoids.
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Data Presentation: Quantitative Analysis of Gene
Editing Efficiency
The efficiency of gene editing can be influenced by various factors, including the delivery

method, the specific gene target, and the DNA repair pathway utilized. Below is a summary of

reported editing efficiencies under different conditions.
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Delivery
Method

Target
Gene/Loc
us

Editing
Type

Editing
Efficiency
(%)

p53
Inhibition

Cell Type
Referenc
e

Electropora

tion (RNP)
B2M Knockout Up to 80% No

Human

Liver

Organoids

[1]

Electropora

tion

(Plasmid)

KRT19
Knock-in

(HDR)
0.55 ± 0.35 No

Human

Liver

Ductal

Organoids

[6]

Electropora

tion

(Plasmid)

KRT19
Knock-in

(HDR)
1.56 ± 1.13 Yes

Human

Liver

Ductal

Organoids

[6][7]

Electropora

tion

(Plasmid)

KRT19

Knock-in

(NHEJ/CRI

SPR-HOT)

5.53 ± 2.26 No

Human

Liver

Ductal

Organoids

[6]

Electropora

tion

(Plasmid)

TUBB
Knock-in

(HDR)

Not

specified
Yes

Human

Hepatocyte

Organoids

[6]

AAV-DJ

Vector

GFP

(reporter)

Transducti

on
43.8

Not

Applicable

Mouse

Liver

Ductal

Organoids

[8]

AAV-DJ

Vector

(double-

stranded)

GFP

(reporter)

Transducti

on
64.6

Not

Applicable

Human

Liver

Ductal

Organoids

[8]

Signaling Pathways in Liver Organoid
Differentiation and Manipulation
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The differentiation of liver organoids, particularly the transition from cholangiocytes to

hepatocytes, is governed by a complex interplay of signaling pathways. Understanding and

manipulating these pathways can be crucial for generating specific liver cell types and for

disease modeling. Key pathways include Notch, TGF-β/BMP, and Wnt. For instance, inhibiting

Notch and TGF-β signaling can promote differentiation into functional hepatocytes.[8]
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Fig. 2: Key signaling pathways regulating cholangiocyte-to-hepatocyte differentiation.

Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Gene Knockout in
Human Liver Organoids via RNP Electroporation
This protocol is adapted from STEMCELL Technologies' guide for CRISPR-Cas9 genome

editing of human liver organoids.[1]

Materials:

Human liver organoids cultured in HepatiCult™ Organoid Growth Medium.[1]
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ArciTect™ CRISPR-Cas9 ribonucleoprotein (RNP)-based system.[1]

sgRNA designed to target the gene of interest.

Electroporation system (e.g., Neon® Transfection System).

Matrigel®.

CloneR™ supplement.[1]

Animal Component-Free Cell Dissociation Kit.[1]

T7 Endonuclease I Kit for editing efficiency analysis.[1]

Procedure:

Preparation:

Design and synthesize sgRNA targeting the gene of interest.

Prepare the ArciTect™ Cas9 RNP complex according to the manufacturer's instructions.[1]

Prepare complete HepatiCult™ Organoid Growth Medium supplemented with CloneR™.

[1]

Organoid Dissociation:

Harvest mature liver organoids.

Dissociate organoids into a single-cell suspension using the Animal Component-Free Cell

Dissociation Kit.[1]

Count the cells and determine viability.

Electroporation:

Resuspend the desired number of single cells in the appropriate electroporation buffer.

Add the prepared RNP complex to the cell suspension.
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Electroporate the cells using a pre-optimized program (e.g., for the Neon® system,

parameters like 1600V, 20ms, 2 pulses can be a starting point).[1]

Plating and Culture:

Immediately after electroporation, plate the cells in Matrigel® domes.[1]

Culture the organoids in complete HepatiCult™ Organoid Growth Medium with CloneR™

for 7-10 days to allow for recovery and editing to occur.[1]

Analysis of Editing Efficiency:

After 7-10 days, harvest the organoids from the Matrigel® domes.

Extract genomic DNA from a portion of the organoid population.

Perform a T7 Endonuclease I assay or Sanger sequencing of the target locus to determine

the percentage of indels.

For functional knockout validation, flow cytometry can be used if the targeted gene

encodes a surface protein (e.g., B2M).[1]

Protocol 2: Analysis of Gene Editing by T7
Endonuclease I (T7E1) Assay
Materials:

Genomic DNA extracted from edited and control organoids.

PCR primers flanking the CRISPR target site.

Taq DNA polymerase and dNTPs.

T7 Endonuclease I.

Agarose gel electrophoresis system.

Procedure:
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PCR Amplification:

Amplify the genomic region spanning the CRISPR target site using the extracted genomic

DNA as a template. Use primers that will generate a PCR product of 400-800 bp.

Run a small amount of the PCR product on an agarose gel to confirm successful

amplification.

Heteroduplex Formation:

In a thermocycler, denature and re-anneal the PCR products to allow for the formation of

heteroduplexes between wild-type and edited DNA strands. A typical program is: 95°C for

5 min, then ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.

T7E1 Digestion:

Incubate the re-annealed PCR product with T7 Endonuclease I according to the

manufacturer's protocol (typically at 37°C for 15-20 minutes). T7E1 will cleave the

mismatched DNA in the heteroduplexes.

Gel Electrophoresis:

Run the digested products on an agarose gel.

The presence of cleaved DNA fragments in addition to the undigested PCR product

indicates successful gene editing.

The percentage of indels can be estimated by quantifying the band intensities of the

cleaved and uncleaved products.

Functional Assays for Gene-Edited Liver Organoids
Following successful gene editing, it is crucial to assess the functional consequences of the

genetic modification. A variety of assays can be employed depending on the gene of interest

and the intended application.

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR) and RNA-sequencing can be

used to measure changes in the expression of the target gene and other related genes.[9]
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Protein Expression and Secretion: Western blotting and ELISA can be used to detect

changes in protein levels within the organoids or secreted into the culture medium (e.g.,

albumin, alpha-1-antitrypsin).[9]

Metabolic Function: Assays for key liver functions, such as cytochrome P450 (CYP) enzyme

activity (e.g., CYP3A4, CYP1A2), can be performed to assess the metabolic capacity of the

edited organoids.[9]

Bile Acid Transport: Functional assays using fluorescent bile acid analogs can be used to

assess the integrity of bile canaliculi and the function of bile acid transporters.[10]

Disease Phenotyping: For disease modeling, specific assays relevant to the disease

pathology should be employed. For example, in modeling steatosis, lipid accumulation can

be quantified using staining methods.[11]

Off-Target Analysis
A critical consideration in any CRISPR-based gene editing experiment is the potential for off-

target mutations. While whole-genome sequencing provides the most comprehensive analysis,

several other methods can be used to assess off-target effects at predicted sites.[12][13]

Computational tools can predict potential off-target sites based on sequence homology to the

sgRNA. These predicted sites can then be amplified by PCR and sequenced to check for

indels.

Conclusion
The protocols and data presented here provide a robust framework for the successful

application of CRISPR-Cas9 technology in human liver organoids. These methods empower

researchers to create sophisticated in vitro models for studying liver development, deciphering

disease mechanisms, and accelerating the discovery of novel therapeutics. As the field

continues to evolve, further refinements in delivery methods and editing strategies will

undoubtedly expand the utility of gene-edited liver organoids in biomedical research.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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